2-(2-Bromoethylsulfonyl)ethanol
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Overview
Description
2-(2-Bromoethylsulfonyl)ethanol is an organic compound with the molecular formula C4H9BrO3S It is characterized by the presence of a bromoethyl group attached to a sulfonyl group, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethylsulfonyl)ethanol typically involves the reaction of 2-bromoethanol with a sulfonyl chloride in the presence of a base. One common method is as follows:
Reactants: 2-bromoethanol and a sulfonyl chloride (e.g., methanesulfonyl chloride).
Base: A suitable base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction.
Solvent: The reaction is often carried out in an organic solvent like dichloromethane or chloroform.
Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethylsulfonyl)ethanol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for the reduction of the sulfonyl group.
Major Products Formed
Nucleophilic Substitution: Products include substituted alcohols, ethers, or amines.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include sulfides or thiols.
Scientific Research Applications
2-(2-Bromoethylsulfonyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethylsulfonyl)ethanol involves its ability to act as an electrophile due to the presence of the bromoethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various products. The sulfonyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethanol: Similar in structure but lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Ethanol: Lacks both the bromoethyl and sulfonyl groups, resulting in different chemical properties and reactivity.
Methanesulfonyl Chloride: Contains the sulfonyl group but lacks the bromoethyl moiety, used as a reagent in sulfonation reactions.
Uniqueness
2-(2-Bromoethylsulfonyl)ethanol is unique due to the combination of the bromoethyl and sulfonyl groups, which confer distinct reactivity and stability. This makes it a versatile compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
2-(2-bromoethylsulfonyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO3S/c5-1-3-9(7,8)4-2-6/h6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIJXOYVFWERQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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